molecular formula C10H14N2 B055690 3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine CAS No. 120738-18-3

3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No. B055690
M. Wt: 162.23 g/mol
InChI Key: FMLKCOMXDIQDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as 3-Methyl-THQA and is a derivative of tetrahydroquinoline. It has been found to have several biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of 3-Methyl-THQA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with several receptors in the body, including the NMDA receptor, the dopamine receptor, and the sigma receptor. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Biochemical And Physiological Effects

3-Methyl-THQA has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, making it useful in studying inflammatory diseases. Additionally, it has been found to have neuroprotective properties, which can help protect neurons from damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Methyl-THQA in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, its diverse range of properties makes it useful in studying various diseases and conditions. However, one limitation of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of 3-Methyl-THQA. One potential area of research is its use in studying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective properties, which could make it a promising candidate for the development of new treatments for these diseases. Additionally, its antioxidant and anti-inflammatory properties make it useful in studying other diseases, such as cancer and cardiovascular disease. Further research is needed to fully understand the potential of this compound in various scientific research applications.

Synthesis Methods

The synthesis of 3-Methyl-THQA involves a multi-step process that starts with the reaction of aniline and ethyl acetoacetate. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and methylation, to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

3-Methyl-THQA has been extensively studied for its potential use in scientific research applications. It has been found to have several properties that make it a promising candidate for various studies. For example, it has been found to have antioxidant properties, making it useful in studying oxidative stress-related diseases. It has also been found to have neuroprotective properties, making it useful in studying neurodegenerative diseases.

properties

CAS RN

120738-18-3

Product Name

3-Methyl-5,6,7,8-tetrahydroquinolin-4-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinolin-4-amine

InChI

InChI=1S/C10H14N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h6H,2-5H2,1H3,(H2,11,12)

InChI Key

FMLKCOMXDIQDRK-UHFFFAOYSA-N

SMILES

CC1=CN=C2CCCCC2=C1N

Canonical SMILES

CC1=CN=C2CCCCC2=C1N

synonyms

4-Quinolinamine, 5,6,7,8-tetrahydro-3-methyl-

Origin of Product

United States

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